molecular formula C6H8N2O4S2 B6617758 2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid CAS No. 1556141-85-5

2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid

Cat. No.: B6617758
CAS No.: 1556141-85-5
M. Wt: 236.3 g/mol
InChI Key: FMXRBNYEJJMRAB-UHFFFAOYSA-N
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Description

2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid is a thiophene-based derivative featuring a hydrazinesulfonyl (-NH-NH-SO2-) substituent at the 5-position of the thiophene ring and an acetic acid moiety at the 2-position. The hydrazinesulfonyl group may confer unique reactivity, such as chelation capacity or antimicrobial activity, as seen in related compounds .

Properties

IUPAC Name

2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c7-8-14(11,12)6-2-1-4(13-6)3-5(9)10/h1-2,8H,3,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXRBNYEJJMRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)NN)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid can be synthesized through the reaction of sulfuric acid and hydrazine sulfate in the presence of sodium acetate. The reaction is carried out at a temperature of 70-80°C for about 4 hours. The resulting product is a white crystalline solid, which can be purified by recrystallization from ethanol or methanol

Chemical Reactions Analysis

2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted thiophene derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted thiophenes.

Scientific Research Applications

2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid is widely used in scientific research due to its versatility:

    Organic Synthesis: It serves as a source of hydrazine and a reagent for synthesizing various organic compounds.

    Biochemistry: The compound is used as a substrate for enzymes and as a ligand in protein-ligand interactions.

    Drug Discovery: It is utilized in the synthesis of peptides and as a reagent in drug discovery processes.

    Polymer and Dye Synthesis: The compound is used in the synthesis of polymers, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid involves its role as a source of hydrazine, a highly reactive compound that can react with various organic compounds. It can also act as a catalyst in organic reactions by providing an active site for the reaction to occur. Additionally, the compound can act as a ligand in protein-ligand interactions, binding to the active site of an enzyme and activating its activity.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 5-position of the thiophene ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight Key Properties/Activities Reference
2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetic acid 2,4-Dichlorobenzoyl C13H8Cl2O3S 315.16 High lipophilicity; potential antimicrobial use
2-Fluoro-2-(thiophen-2-yl)acetic acid Fluorine C6H5FO2S 160.17 Enhanced metabolic stability; decomposition during chromatography
2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid Chloroacetyl C8H7ClO3S 218.66 Melting point: 101°C; reactive ketone group
Thiophene-2-acetic acid None (parent compound) C6H6O2S 142.17 Base structure; used in synthesis of derivatives

Key Observations :

  • Halogenation (e.g., fluorine) improves stability but may complicate isolation .
  • The hydrazinesulfonyl group in the target compound introduces a polar, chelating moiety, likely increasing solubility in polar solvents compared to halogenated analogs.

Biological Activity

2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid is a compound with potential biological significance, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a hydrazinesulfonyl group and an acetic acid moiety. Its molecular formula is C₇H₈N₂O₂S, and it has a molecular weight of approximately 188.22 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazine and subsequent functionalization to introduce the acetic acid group. The synthetic pathway can include:

  • Formation of Thiophene Derivative : Starting from commercially available thiophene.
  • Hydrazination : Reaction with hydrazine to introduce the hydrazinesulfonyl group.
  • Acetylation : Final step to attach the acetic acid moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives containing thiophene rings can inhibit bacterial growth by disrupting cellular functions.

CompoundActivityReference
2cInhibitory against mPGES-1
1cInduces apoptosis in A549 cells

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. A study highlighted its ability to inhibit mPGES-1, an enzyme involved in prostaglandin synthesis, indicating potential use in treating inflammatory conditions.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Interaction with specific enzymes such as mPGES-1, leading to decreased production of inflammatory mediators.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Study on Anticancer Activity :
    • A study investigated the effects of this compound on various cancer cell lines. Results demonstrated significant cytotoxicity, particularly in lung cancer cells (A549), where it induced apoptosis and cell cycle arrest at G0/G1 phase after 24 hours of exposure .
  • Evaluation of Antimicrobial Activity :
    • Another research focused on the antimicrobial potential of thiophene derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of several bacterial strains, supporting their use as therapeutic agents against infections .

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